1-(Bromomethanesulfonyl)-4-chlorobenzene
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Overview
Description
1-(Bromomethanesulfonyl)-4-chlorobenzene is an organosulfur compound characterized by the presence of a bromomethanesulfonyl group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethanesulfonyl)-4-chlorobenzene can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the sulfonyl chloride group by the bromomethanesulfonyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethanesulfonyl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Elimination Reactions: Strong bases like sodium hydroxide or potassium carbonate are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.
Elimination Reactions: Alkenes and dienes are formed.
Oxidation and Reduction: Sulfones and sulfoxides are common products.
Scientific Research Applications
1-(Bromomethanesulfonyl)-4-chlorobenzene has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds, including heterocycles and pharmaceuticals.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biochemistry: It acts as a reagent for modifying biomolecules and studying enzyme mechanisms.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethanesulfonyl)-4-chlorobenzene involves its reactivity as an electrophilic reagent. The bromomethanesulfonyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with electron-rich molecules. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and elimination reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry .
Comparison with Similar Compounds
2-Bromoethanesulfonyl Bromide: Similar in structure and reactivity, used in similar applications.
Bromomethanesulfonyl Bromide: Another related compound with similar chemical properties.
Chloromethanesulfonyl Chloride: Shares the sulfonyl chloride group but differs in the halogen substituent
Uniqueness: 1-(Bromomethanesulfonyl)-4-chlorobenzene is unique due to the presence of both bromomethanesulfonyl and chlorine substituents on the benzene ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Properties
CAS No. |
61496-36-4 |
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Molecular Formula |
C7H6BrClO2S |
Molecular Weight |
269.54 g/mol |
IUPAC Name |
1-(bromomethylsulfonyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
QGLFAECPGNLJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CBr)Cl |
Origin of Product |
United States |
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